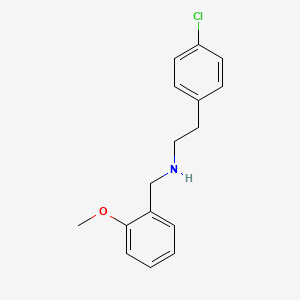

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine

Descripción

2-(4-Chlorophenyl)-N-(2-methoxybenzyl)ethanamine, commonly referred to as 25C-NBOMe in forensic and pharmacological literature, is a synthetic phenethylamine derivative. Structurally, it consists of a phenethylamine backbone substituted with a 4-chloro-2,5-dimethoxyphenyl group at the phenyl ring and an N-(2-methoxybenzyl) moiety (Figure 1). This compound belongs to the NBOMe series, characterized by the substitution of a methoxybenzyl group on the ethylamine nitrogen .

Pharmacological Profile:

25C-NBOMe acts as a potent agonist of serotonin receptors, particularly 5-HT2A, with high binding affinity (pKi ~8.5–9.0) . Its psychoactive effects include hallucinations, tachycardia, and hyperthermia, but it is also associated with severe toxicity, including seizures, renal failure, and fatal outcomes in overdose cases .

Synthesis:

The synthesis involves coupling a substituted phenethylamine precursor (e.g., 2C-C) with a 2-methoxybenzyl group via reductive amination. details analogous methods using THF and ice-cold conditions for similar ethanamine derivatives .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCXVOWFGAPLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366353 | |

| Record name | 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625408-34-6 | |

| Record name | 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methoxybenzylamine.

Reductive Amination: The 4-chlorobenzaldehyde is reacted with 2-methoxybenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the intermediate Schiff base, which is subsequently reduced to yield the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.

Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparación Con Compuestos Similares

Table 1: Structural and Pharmacological Comparison of NBOMe Derivatives

Key Observations :

- Halogen Influence : The 4-position halogen (Cl, Br, I) significantly affects receptor binding and toxicity. Iodine (25I-NBOMe) enhances 5-HT2A affinity but increases cardiac risks, while chlorine (25C-NBOMe) correlates with neurotoxicity .

- Methoxy Position: 2,5-Dimethoxy substitution (25C-NBOMe) enhances hallucinogenic potency compared to 3,4-dimethoxy isomers (34H-NBOMe), which show reduced activity .

- Benzyl Modifications : Fluorinated benzyl groups (e.g., 25B-NBF) alter metabolic pathways but retain high receptor affinity .

Differentiation via Analytical Methods

Positional isomers of NBOMe compounds require advanced techniques for identification:

- LC-MS/MS : Distinguishes 25C-NBOMe from its 2,4- and 3,4-dimethoxy isomers based on fragmentation patterns .

- GC-MS : Differentiates halogenated derivatives (e.g., 25C vs. 25B-NBOMe) via retention times and isotopic clusters .

Regulatory and Abuse Potential

- Comparative Risk : 25C-NBOMe exhibits higher mortality rates than 25B-NBOMe but lower than 25I-NBOMe, which is linked to acute cardiac events .

Actividad Biológica

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine, commonly referred to as a member of the phenethylamine class, exhibits notable biological activity that has garnered interest in pharmacological and toxicological research. This compound is structurally related to various psychoactive substances, particularly those within the 2C family of drugs, which are known for their hallucinogenic properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine

- Molecular Weight : Approximately 275.79 g/mol

The biological activity of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine is primarily attributed to its interaction with neurotransmitter systems in the brain, particularly serotonin and dopamine receptors. Similar compounds in the 2C family have been shown to act as agonists at the 5-HT_2A receptor, leading to alterations in perception and mood.

Key Mechanisms:

- Serotonin Receptor Agonism : The compound likely interacts with serotonin receptors, which can lead to hallucinogenic effects at certain dosages.

- Dopaminergic Activity : There may also be dopaminergic activity that could influence mood and reward pathways.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including its psychoactive effects and potential therapeutic uses. Below are summarized findings from relevant studies.

Case Studies

- Clinical Presentation : An 18-year-old female presented with symptoms following ingestion of a related compound (25I-NBOMe), which shares structural similarities with 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine. Symptoms included tachycardia, hypertension, and confusion, which were resolved with supportive care .

- Metabolism and Detection : In a study analyzing metabolites of related compounds, urine samples were tested using LC-MS/MS methods, revealing significant concentrations of psychoactive metabolites. This indicates that similar metabolic pathways may be involved for 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine .

Research Findings

Recent studies have highlighted both the therapeutic potential and the risks associated with this compound:

- Therapeutic Potential : Some research suggests that compounds within this class may be explored for their antidepressant or anxiolytic effects due to their serotonergic activity.

- Safety Concerns : The potential for severe adverse reactions necessitates caution. Reports of fatalities linked to similar compounds underscore the importance of understanding dosage and individual variability in response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.